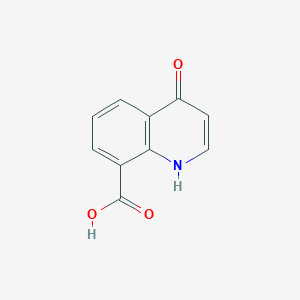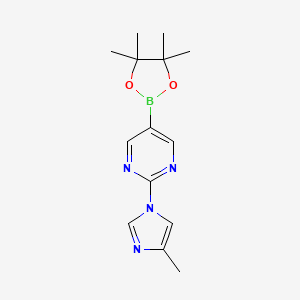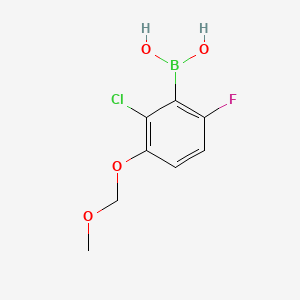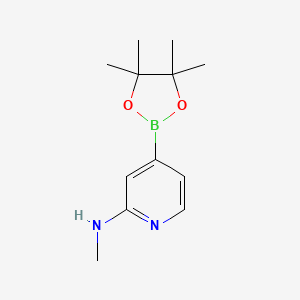
2-Amino-4-(2-chlorophényl)thiazole-5-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate” is a chemical compound with the molecular weight of 268.72 . Its IUPAC name is “methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate” and its InChI code is "1S/C11H9ClN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-4-2-3-5-7(6)12/h2-5H,1H3,(H2,13,14)" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate” consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The compound also contains a methyl ester group and a 2-chlorophenyl group attached to the thiazole ring .Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés thiazoliques ont été étudiés pour leurs propriétés anticancéreuses potentielles. Par exemple, certains composés ont montré une action sélective envers les cellules de glioblastome et de mélanome humains dans les tests MTT .
Agents antibactériens et antifongiques
Ces composés ont démontré une activité antibactérienne préliminaire in vitro contre diverses souches bactériennes telles que Staphylococcus aureus, E. coli, P. aeruginosa et S. typhi . Ils possèdent également des propriétés antifongiques.
Activité anti-VIH
Les composés thiazoliques sont importants en chimie médicinale pour leur rôle de matière première dans la synthèse d'analogues hétérocycliques aux propriétés anti-VIH .
Propriétés antioxydantes
Les composés à base de Schiff thiazolique ont montré la capacité de moduler l'activité de nombreuses enzymes impliquées dans le métabolisme et possèdent des activités antioxydantes .
Agents anti-inflammatoires et analgésiques
Les rôles thérapeutiques des 2-aminothiazoles s'étendent aux agents anti-inflammatoires et analgésiques, procurant un soulagement de l'inflammation et de la douleur .
Chimie de coordination
Les thiazoles sont utilisés dans la préparation de complexes dien-Cu(II) à ligands mixtes, qui sont importants en chimie de coordination .
Orientations Futures
The future directions for “Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate” could involve further studies on its synthesis, chemical reactions, mechanism of action, and biological activities. Given the wide range of biological activities exhibited by similar compounds , this compound could potentially be explored for various therapeutic applications.
Mécanisme D'action
Target of Action
Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate is a type of 2-aminothiazole derivative . These compounds are known to have diverse therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions .
Result of Action
The compound has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also demonstrated antifungal potential against Candida glabrata and Candida albicans . In addition, it has shown selective action towards human glioblastoma U251 cells and human melanoma WM793 cells .
Analyse Biochimique
Biochemical Properties
Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, inhibiting their function, and thus preventing bacterial growth . Additionally, it has antifungal properties, interacting with fungal cell wall synthesis enzymes and disrupting their function . The compound’s interactions with these biomolecules are primarily through binding to active sites, leading to enzyme inhibition.
Cellular Effects
Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound has been observed to induce apoptosis by activating specific signaling pathways and altering gene expression . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .
Molecular Mechanism
The molecular mechanism of Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it inhibits bacterial enzymes by binding to their active sites, preventing substrate binding and subsequent enzymatic reactions . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods . Degradation can occur under certain conditions, leading to reduced efficacy and altered cellular effects . Long-term studies have demonstrated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit key metabolic enzymes, leading to altered metabolic pathways and reduced production of essential metabolites . Additionally, it can affect the levels of specific metabolites, such as nucleotides and amino acids, by modulating enzyme activity and gene expression .
Transport and Distribution
The transport and distribution of Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, facilitating its uptake and distribution . It can accumulate in specific tissues, leading to localized effects and enhanced efficacy . Additionally, the compound’s transport and distribution can influence its pharmacokinetics and overall therapeutic potential .
Subcellular Localization
The subcellular localization of Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
Propriétés
IUPAC Name |
methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-4-2-3-5-7(6)12/h2-5H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYGARGOAHUXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674520 | |
| Record name | Methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1065074-40-9 | |
| Record name | Methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421056.png)
![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B1421057.png)
![Methyl 2-[4-hydroxydihydro-2(3H)-isoxazolyl]-5-nitrobenzenecarboxylate](/img/structure/B1421063.png)
![Methyl 2-(3-{[(tert-butoxy)carbonyl]-amino}pyrrolidin-1-yl)-5-nitrobenzoate](/img/structure/B1421064.png)


![7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1421068.png)
![(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate](/img/structure/B1421069.png)

![Methyl 2-{3-[(tert-butoxycarbonyl)amino]-piperidino}-5-nitrobenzenecarboxylate](/img/structure/B1421072.png)
